molecular formula C18H13N5O2 B2910861 3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide CAS No. 195827-04-4

3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide

Cat. No.: B2910861
CAS No.: 195827-04-4
M. Wt: 331.335
InChI Key: OTCSYBANJBGMCU-UHFFFAOYSA-N
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Description

3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of phenylpyrazoles, which are compounds containing a phenyl group attached to a pyrazole ring. Its molecular formula is C18H13N5O2, and it has a molecular weight of 331.34 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: It can be employed in biological assays to investigate its interactions with various biomolecules.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It can be used in the manufacturing of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Pyrazolo[1,5-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

  • Phenylpyrazoles: Other compounds in this class may have different phenyl group substitutions, leading to variations in their properties and applications.

Uniqueness: 3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyridazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2/c19-17(24)12-10-13(20-21-18(12)25)15-14-8-4-5-9-23(14)22-16(15)11-6-2-1-3-7-11/h1-10H,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCSYBANJBGMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NNC(=O)C(=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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